N-allyl-4-(2-phenylethoxy)benzamide
Description
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3g/mol |
IUPAC Name |
4-(2-phenylethoxy)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H19NO2/c1-2-13-19-18(20)16-8-10-17(11-9-16)21-14-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20) |
InChI Key |
ISSOZXAUPYTKOI-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that derivatives of N-allyl-4-(2-phenylethoxy)benzamide exhibit promising anticancer activity. For instance, compounds with similar structural features have been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. A study showed that certain benzamide derivatives were effective against human colorectal carcinoma cells, with IC50 values indicating potent anticancer effects .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Studies have demonstrated that modifications to the benzamide structure can enhance antibacterial and antifungal properties. For example, derivatives with halogenated phenyl groups have exhibited increased activity against Gram-positive and Gram-negative bacteria, as well as fungi . This suggests that this compound could be developed into a scaffold for new antimicrobial agents.
Potential Applications in Drug Development
Given its biological activities, this compound has potential applications in drug development:
- Cancer Therapeutics : Its anticancer properties make it a candidate for further development into targeted therapies for various cancers.
- Antimicrobial Agents : The compound's efficacy against microbial pathogens positions it as a potential lead compound in the search for new antibiotics or antifungals.
Material Science Applications
Beyond biological applications, this compound may also find utility in material science:
- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with specific properties, potentially enhancing material characteristics such as thermal stability or mechanical strength.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Substituent Effects on Physicochemical Properties
Key Compounds Compared:
N-allyl-4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzamide (Compound 85) Structure: Features a benzimidazole-piperidine-ethyl chain and an allyl group. Synthesis: Synthesized from prop-2-en-1-amine with a 66% yield . Properties: The benzimidazole and piperidine groups enhance receptor binding but reduce solubility due to increased molecular weight (MW ~500 Da estimated).
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structure: Chlorophenyl and methoxy/methyl substituents.
- Spectroscopy: Exhibits strong fluorescence, attributed to electron-withdrawing chloro and electron-donating methoxy groups .
- Solubility: Lower lipophilicity compared to the phenylethoxy group in the target compound.
4-Chloro-N-(2-methoxyphenyl)benzamide
- Structure: Chloro and methoxyphenyl groups.
- Crystallography: Single-crystal X-ray data reveal planar benzamide rings and intermolecular hydrogen bonding, influencing melting point (MP) and stability .
4-Amino-N,N-bis(2-hydroxyethyl)benzamide Structure: Amino and hydroxyethyl groups. Application: Used in poly(ester amide) resins for coatings, demonstrating enhanced chemical resistance and antimicrobial activity .
Table 1: Comparative Physicochemical Properties
Critical Analysis of Structural Trade-offs
- Lipophilicity vs. Solubility: The phenylethoxy group in the target compound increases lipophilicity compared to hydroxyethyl () or methoxy () substituents, favoring membrane permeability but limiting aqueous solubility.
- Bioactivity vs. Complexity: Compound 85’s benzimidazole-piperidine chain () enhances target binding but complicates synthesis and reduces yield.
- Thermal and Chemical Stability: Crystalline derivatives like 4-chloro-N-(2-methoxyphenyl)benzamide () exhibit higher thermal stability due to intermolecular interactions, whereas allyl-containing compounds may degrade under oxidative conditions.
Preparation Methods
Acyl Chloride Method
The most direct route involves the formation of 4-(2-phenylethoxy)benzoyl chloride followed by nucleophilic acyl substitution with allylamine.
Step 1: Synthesis of 4-(2-Phenylethoxy)benzoic Acid
4-Hydroxybenzoic acid is reacted with 2-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 h. The etherification proceeds via an SN2 mechanism, yielding 4-(2-phenylethoxy)benzoic acid.
Step 2: Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux for 2 h, producing 4-(2-phenylethoxy)benzoyl chloride. Excess SOCl₂ is removed under reduced pressure.
Step 3: Amidation with Allylamine
The acyl chloride is dissolved in dry dichloromethane (DCM) and reacted with allylamine in the presence of triethylamine (TEA) as a base at 0–5°C. The reaction is stirred for 4 h, followed by aqueous workup and purification via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 78–85% (over three steps).
Coupling Agent-Mediated Amidation
An alternative approach employs carbodiimide-based coupling agents to form the amide bond directly from 4-(2-phenylethoxy)benzoic acid and allylamine.
Reaction Conditions :
-
4-(2-phenylethoxy)benzoic acid (1 equiv), allylamine (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2 equiv) in DCM at 25°C for 12 h.
-
Purification by recrystallization from ethanol/water.
Yield : 70–75%.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in both acyl chloride and coupling agent methods. The use of DMF in etherification improves solubility of 4-hydroxybenzoic acid and 2-phenylethyl bromide, achieving >90% conversion.
Temperature and Catalysis
Stoichiometric Considerations
A slight excess of allylamine (1.2 equiv) ensures complete consumption of the acyl chloride, reducing dimerization side products.
Mechanistic Insights
Etherification Mechanism
The SN2 displacement of bromide by the phenoxide ion proceeds with inversion of configuration at the electrophilic carbon of 2-phenylethyl bromide. The base deprotonates 4-hydroxybenzoic acid, generating a phenoxide nucleophile.
Amidation Pathways
-
Acyl Chloride Route : Nucleophilic attack by allylamine on the electrophilic carbonyl carbon, followed by chloride displacement and proton transfer.
-
EDCl/HOBt Activation : Formation of an active ester intermediate (via HOBt), which reacts with allylamine to yield the amide while regenerating HOBt.
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.32–7.25 (m, 5H, Ph), 6.95 (d, J = 8.8 Hz, 2H, ArH), 5.90–5.78 (m, 1H, CH₂CH=CH₂), 5.25 (dd, J = 17.2, 1.6 Hz, 1H, =CH₂), 5.15 (dd, J = 10.4, 1.6 Hz, 1H, =CH₂), 4.20 (t, J = 6.8 Hz, 2H, OCH₂), 3.95 (dt, J = 6.0, 1.6 Hz, 2H, NCH₂), 3.10 (t, J = 6.8 Hz, 2H, CH₂Ph), 2.70 (t, J = 6.0 Hz, 2H, CH₂N).
-
IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O ether).
Purity and Yield Optimization
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride | DCM, 0–5°C, TEA | 85 | 98.5 |
| EDCl/HOBt | DCM, 25°C, DIPEA | 75 | 97.2 |
Q & A
Q. What synthetic strategies are recommended for preparing N-allyl-4-(2-phenylethoxy)benzamide, and how can reaction conditions be optimized?
A two-step approach is typical: (1) introducing the phenylethoxy group via nucleophilic substitution of 4-hydroxybenzamide derivatives using 2-phenylethyl bromide in the presence of a base (e.g., Na₂CO₃), followed by (2) allylation of the amide nitrogen using allyl bromide under anhydrous conditions. Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical to minimize side reactions. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
- ¹H NMR : Key signals include the allyl group protons (δ 5.1–5.9 ppm, multiplet), phenylethoxy methylene (δ 4.2–4.4 ppm, triplet), and aromatic protons (δ 6.8–7.4 ppm).
- IR : Stretching vibrations for the amide C=O (1650–1680 cm⁻¹) and ether C-O (1200–1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry : A molecular ion peak matching the molecular formula (C₁₈H₁₉NO₂) and fragmentation patterns (e.g., loss of the allyl group) provide structural validation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
this compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability studies suggest decomposition under prolonged exposure to light or acidic conditions. Storage at 0–6°C in inert atmospheres (e.g., argon) is recommended .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve discrepancies in reported molecular geometries?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can determine bond lengths, angles, and torsion angles with high precision. For example, the allyl group’s conformation (cis/trans) and amide planarity can be validated against computational models. Discrepancies between experimental and DFT-optimized structures may arise from crystal packing effects, which should be analyzed using Hirshfeld surfaces .
Q. What methodologies are effective for analyzing the compound’s potential mutagenicity or cytotoxicity in vitro?
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 mix). Compare results to positive controls (e.g., benzyl chloride) .
- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values. Normalize cytotoxicity against reference compounds (e.g., hydroxyurea) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Hybridization Strategies : Combine pharmacophores from benzamide and thiophene amide derivatives to improve AMPA receptor modulation (Chart 2 in ).
- Substitution Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability or lipophilicity. Quantitative SAR (QSAR) models can predict bioactivity based on Hammett constants or logP values .
Q. What experimental approaches address contradictions in reported polymorphic forms of benzamide derivatives?
Differential Scanning Calorimetry (DSC) and variable-temperature XRD can identify polymorphic transitions. For example, rapid cooling may yield metastable orthorhombic Form II, while slow crystallization produces thermodynamically stable forms. Stability rankings should be confirmed via lattice energy calculations .
Q. How can computational tools (e.g., docking, MD simulations) elucidate binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Validate poses with mutagenesis data.
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories. Analyze hydrogen bonding and hydrophobic contacts .
Methodological Notes
- Data Contradictions : Conflicting cytotoxicity results may arise from assay variability (e.g., cell passage number, incubation time). Replicate experiments with standardized protocols and include internal controls .
- Synthesis Optimization : Scale-up reactions require hazard assessments for reagents (e.g., allyl bromide’s lachrymatory effects). Use fume hoods and personal protective equipment (PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
